molecular formula C25H21F3N2O2S B2667279 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-46-9

2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2667279
CAS No.: 851412-46-9
M. Wt: 470.51
InChI Key: XPSADAVGRUXRJL-UHFFFAOYSA-N
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Description

Historical Development of Indole-Sulfanyl-Acetamide Compounds

The synthesis of indole derivatives dates to the late 19th century, with the Fischer indole synthesis (1883) serving as a cornerstone for constructing the indole core. Early methodologies involved acid-catalyzed cyclization of phenylhydrazines with aldehydes or ketones, enabling access to diverse indole scaffolds. The integration of sulfanyl groups into indole systems emerged later, driven by sulfur’s role in modulating redox properties and enhancing binding interactions with biological targets. For instance, the annulation of 1H-pyrrole-2,3-diones with thioacetamide demonstrated the feasibility of introducing sulfur linkages into heterocyclic frameworks.

A pivotal advancement occurred with the development of sulfanyl-acetamide hybrids, which combine the indole nucleus’s aromaticity with the sulfanyl group’s nucleophilicity. Sandes et al. (2021) exemplified this by synthesizing indole-3-carbaldehyde derivatives coupled with aminoguanidine hydrochloride, yielding compounds with improved stability and bioactivity. Subsequent work by Lamie et al. (2019) introduced chloroacetophenone and aromatic halide modifications to indole-sulfanyl intermediates, expanding the structural diversity of this class. The compound under review represents a modern iteration of these efforts, incorporating a 2-methylbenzyl group at the indole nitrogen and a trifluoromethoxy-aniline moiety at the acetamide terminus.

Table 1: Key Historical Milestones in Indole-Sulfanyl-Acetamide Synthesis

Year Development Significance
1883 Fischer indole synthesis Enabled scalable production of indole cores
2019 Thioacetamide annulation strategies Introduced sulfur linkages into heterocycles
2021 Aminoguanidine-indole conjugates Demonstrated enhanced antimicrobial activity
2023 Sulfonamide-indole hybrids Achieved IC~50~ values <1 μM against bacterial targets

Medicinal Chemistry Significance of Trifluoromethoxy-Substituted Acetamides

The trifluoromethoxy (-OCF~3~) group has become a critical modification in drug design due to its electron-withdrawing properties and metabolic stability. By reducing oxidative deamination and enhancing lipophilicity, this substituent improves membrane permeability and target engagement. In the context of acetamide derivatives, the trifluoromethoxy group at the 4-position of the phenyl ring introduces steric and electronic effects that fine-tune receptor binding.

Recent enzymatic assays revealed that trifluoromethoxy-containing indole acetamides exhibit potent inhibition of ectonucleotidases, with IC~50~ values as low as 0.32 μM against h-ENPP1. The -OCF~3~ group’s strong electronegativity likely polarizes adjacent bonds, facilitating hydrogen-bond interactions with catalytic residues in enzyme active sites. Comparative studies show that replacing -OCF~3~ with -OCH~3~ or -Cl reduces inhibitory potency by 3- to 5-fold, underscoring the substituent’s unique role.

Mechanistic Advantages of Trifluoromethoxy Groups:

  • Metabolic Stability : Resistance to cytochrome P450-mediated oxidation.
  • Enhanced Binding Affinity : Dipole interactions with proximal amino acids (e.g., lysine, arginine).
  • Improved Pharmacokinetics : Increased logP values correlate with prolonged half-lives in vivo.

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on optimizing indole-sulfanyl-acetamides for antimicrobial and enzyme-modulating applications. Demurtas et al. (2019) synthesized indole-2-carbohydrazide derivatives showing ≥90% inhibition against Staphylococcus aureus at 50 μg/mL. Similarly, sulfonate-linked indole acetamides demonstrated sub-micromolar activity against Klebsiella pneumoniae, with minimal cytotoxicity toward mammalian cells. However, the specific compound 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide remains undercharacterized, with limited data on its:

  • Structure-Activity Relationships (SAR) : Impact of o-methylbenzyl vs. para-substituted benzyl groups on target selectivity.
  • Enzymatic Targets : Potential inhibition of non-nucleotidase systems (e.g., kinases, proteases).
  • Resistance Profiles : Susceptibility to efflux pumps or enzymatic degradation in Gram-negative pathogens.

Table 2: Comparative Bioactivity of Indole-Sulfanyl-Acetamides

Compound Microbial Target IC~50~ (μM) Enzyme Target IC~50~ (μM)
5e E. coli 0.56 h-ENPP1 0.32
5j S. aureus 0.89 h-TNAP 1.68
Target Compound K. pneumoniae N/A h-ENPP3 N/A

Rationale for Investigation of o-Methylbenzyl Modified Indoles

The o-methylbenzyl group at the indole nitrogen introduces steric hindrance that may confer three advantages:

  • Enhanced Metabolic Stability : Shielding the indole NH from oxidative metabolism.
  • Target Selectivity : Preferential binding to hydrophobic pockets in bacterial enzymes over human homologs.
  • Conformational Restriction : Limiting rotameric freedom to favor bioactive conformations.

Preliminary molecular docking studies suggest that the o-methyl substituent displaces water molecules in the active site of h-ENPP3, potentially improving binding entropy. However, empirical validation through X-ray crystallography or isothermal titration calorimetry remains absent, representing a critical gap in understanding this modification’s structural implications.

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N2O2S/c1-17-6-2-3-7-18(17)14-30-15-23(21-8-4-5-9-22(21)30)33-16-24(31)29-19-10-12-20(13-11-19)32-25(26,27)28/h2-13,15H,14,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSADAVGRUXRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the sulfanyl group, and the attachment of the trifluoromethoxyphenyl group. Common synthetic routes may include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the indole ring.

    Attachment of the Trifluoromethoxyphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling, where the trifluoromethoxyphenyl group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The indole ring and the trifluoromethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring or the trifluoromethoxyphenyl group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may have potential as a biochemical probe for studying cellular processes, given its ability to interact with various biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring and trifluoromethoxyphenyl group may enable it to bind to proteins, enzymes, or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Indole Core Substitutions
  • Target Compound: The indole nitrogen is substituted with a 2-methylbenzyl group, providing moderate steric bulk and lipophilicity.
  • Compound 32 () : Features a 4-chlorobenzoyl group at the indole nitrogen and a sulfonyl (-SO₂-) linkage. The sulfonyl group increases polarity, which may enhance water solubility but reduce passive diffusion .
  • Compound : Substituted with a 3-fluorobenzyl group and a sulfonyl linkage. Fluorine’s electron-withdrawing nature may alter electronic distribution and binding affinity compared to the target compound’s methyl group .
Acetamide Substituents
  • Compound 41 () : Contains a 2,5-bis(trifluoromethyl)phenylsulfonamide group. The dual trifluoromethyl groups increase steric hindrance and electron-withdrawing effects, possibly affecting synthetic yields (37% reported) .
  • Compound (4f) : Includes a 4-fluorostyryl group on the indole and a trifluoroacetyl moiety, which may enhance antimalarial activity via the pLDH assay .

Biological Activity

2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H26F3N2OSC_{26}H_{26}F_3N_2OS, with a molecular weight of approximately 470.56 g/mol. The compound features an indole moiety linked to a sulfanyl group and a trifluoromethoxy-substituted phenyl acetamide, suggesting diverse interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Indole Derivative : Utilizing Fischer indole synthesis.
  • Sulfanylation : Introduction of the sulfanyl group through nucleophilic substitution.
  • Acetamide Formation : Coupling the indole derivative with a trifluoromethoxy-substituted phenyl acetamide.

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly in the following areas:

Antimicrobial Activity

The indole core is known for its antimicrobial properties. Studies have shown that derivatives like this compound can inhibit various bacterial strains, making them candidates for developing new antibiotics.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine release in vitro.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study ReferenceFindingsBiological Activity
Compounds with indole structures demonstrated significant antibacterial activity against Staphylococcus aureus.Antimicrobial
Indole derivatives showed inhibition of TNF-α release in macrophages, indicating anti-inflammatory properties.Anti-inflammatory
Enzyme inhibition studies revealed potential COX inhibition, contributing to analgesic effects.Enzyme Inhibition

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